molecular formula C5H6Cl2N2 B030329 2-(Chloromethyl)pyrimidine hydrochloride CAS No. 936643-80-0

2-(Chloromethyl)pyrimidine hydrochloride

Cat. No. B030329
CAS RN: 936643-80-0
M. Wt: 165.02 g/mol
InChI Key: XLGVMJXAZRCTRU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyrimidine hydrochloride is a synthetic intermediate useful for pharmaceutical synthesis . It has a CAS Number of 936643-80-0 .


Molecular Structure Analysis

The molecular formula of 2-(Chloromethyl)pyrimidine hydrochloride is C5H5ClN2 • HCl . The InChI code is 1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H .


Physical And Chemical Properties Analysis

2-(Chloromethyl)pyrimidine hydrochloride is a solid at room temperature . It has a molecular weight of 165.02 .

Scientific Research Applications

Synthetic Intermediate

“2-(Chloromethyl)pyrimidine hydrochloride” is a synthetic intermediate useful for pharmaceutical synthesis . It is used in the production of various pharmaceuticals, contributing to the development of new drugs and therapies.

Biochemical Research

This compound falls under the category of biochemicals , indicating its use in biochemical research. It can be used in studies involving cellular processes, enzymatic reactions, and other biological phenomena.

Building Blocks in Organic Synthesis

“2-(Chloromethyl)pyrimidine hydrochloride” is also classified as a building block , suggesting its use in organic synthesis. Organic chemists can use it to construct more complex molecules for various research applications.

Base Catalyzed Alkylation

This compound has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene . This suggests its role in enhancing the efficiency of alkylation reactions, which are crucial in the production of many chemicals.

Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents

“2-(Chloromethyl)pyrimidine hydrochloride” has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex , a Zn2±sensitive magnetic resonance imaging contrast agent. This indicates its importance in medical imaging research.

Solvent Solubility Research

The solubility of “2-(Chloromethyl)pyrimidine hydrochloride” in various solvents such as DMF, DMSO, Ethanol, and PBS suggests its use in solvent solubility research. Understanding the solubility of compounds is crucial in fields like drug delivery and environmental science.

Safety and Hazards

2-(Chloromethyl)pyrimidine hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is advised to handle the compound with appropriate safety measures .

properties

IUPAC Name

2-(chloromethyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGVMJXAZRCTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601770
Record name 2-(Chloromethyl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)pyrimidine hydrochloride

CAS RN

936643-80-0
Record name Pyrimidine, 2-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936643-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)pyrimidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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